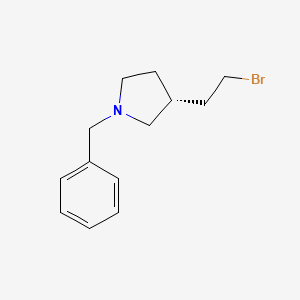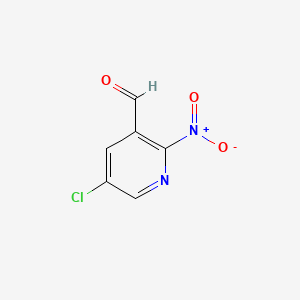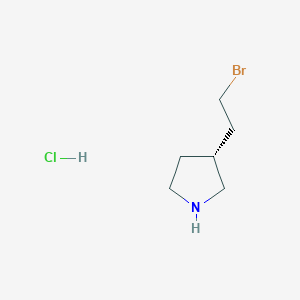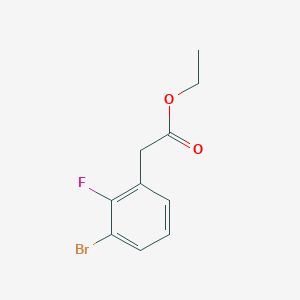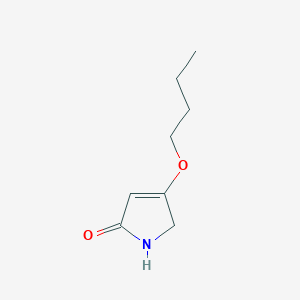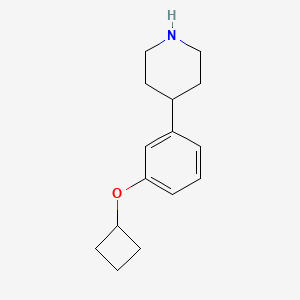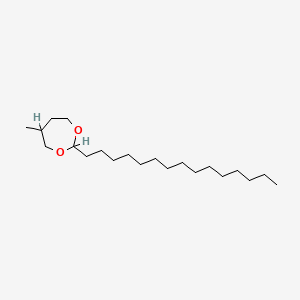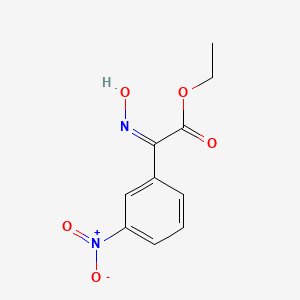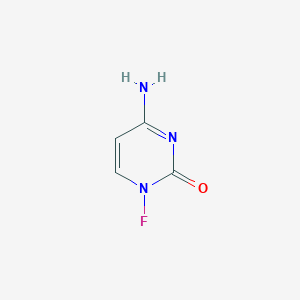
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is a heterocyclic aromatic organic compound with the molecular formula C13H19N It is a derivative of quinoline, characterized by the presence of a tetrahydroquinoline ring system with additional methyl and propyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-Methylquinoline+H2Pd/CQuinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl-
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow hydrogenation processes, where the quinoline derivative is continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler derivative without the methyl and propyl substituents.
2-Methylquinoline: Lacks the tetrahydro structure but has a similar methyl group.
Quinaldine: Another quinoline derivative with different substituents.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is unique due to its specific substituents and tetrahydro structure, which confer distinct chemical and biological properties
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
2-methyl-2-propyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H19N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-7,14H,3,8-10H2,1-2H3 |
InChI 键 |
DZYXFINTAWIXPG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCC2=CC=CC=C2N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



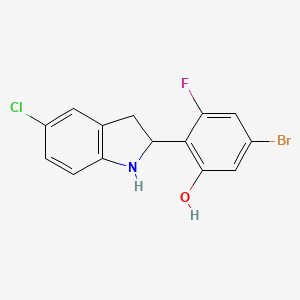

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
